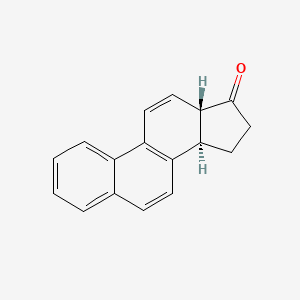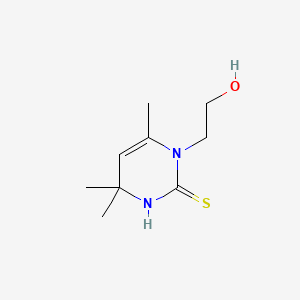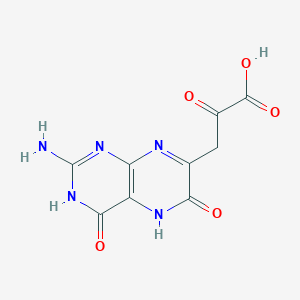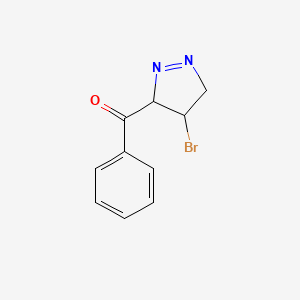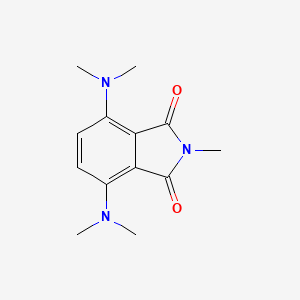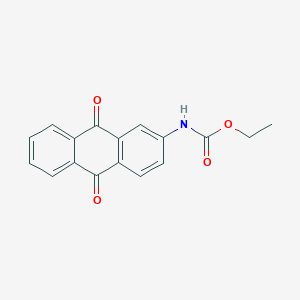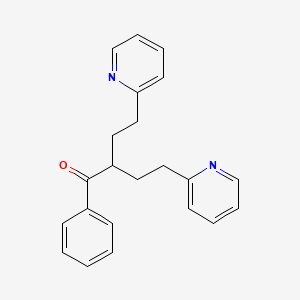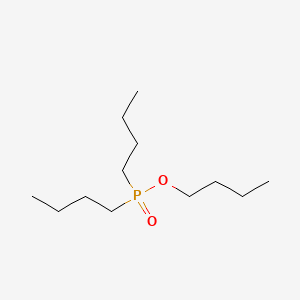
Phosphinic acid, dibutyl-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, dibutyl-, butyl ester is an organophosphorus compound with the molecular formula C12H27O2P. It is a type of phosphinic acid ester, which are compounds containing a phosphinic acid ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Phosphinic acid, dibutyl-, butyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphinic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Phosphinic acid, dibutyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphinic acid and butanol.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phosphinic acid, dibutyl-, butyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: It has applications in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers and as a plasticizer in various materials
Mécanisme D'action
The mechanism by which phosphinic acid, dibutyl-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphinic acid, which can then interact with biological molecules. This interaction can inhibit or modify the activity of enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phosphinic acid, dibutyl-, butyl ester can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphonic acid group instead of a phosphinic acid ester group.
Phosphoric acid esters: These compounds contain a phosphoric acid ester group and have different chemical properties and reactivity.
Phosphonates: These are salts or esters of phosphonic acid and have applications in similar fields but with distinct chemical behaviors.
The uniqueness of this compound lies in its specific ester group, which imparts unique reactivity and applications compared to other organophosphorus compounds .
Propriétés
Numéro CAS |
2950-47-2 |
|---|---|
Formule moléculaire |
C12H27O2P |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
1-dibutylphosphoryloxybutane |
InChI |
InChI=1S/C12H27O2P/c1-4-7-10-14-15(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
GXYBSEVPLCHEBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



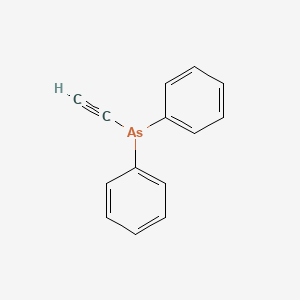
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)
